molecular formula C10H12N4O4 B166227 Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone CAS No. 2057-82-1

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone

Cat. No. B166227
CAS RN: 2057-82-1
M. Wt: 252.23 g/mol
InChI Key: WYSDOKPZMGYVGI-IZZDOVSWSA-N
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Description

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone (2-Methylpropanal-2,4-dinitrophenylhydrazone, or 2-MPDNPH) is an organic compound containing a hydrazone functional group. It is a white solid with a melting point of 158-161 °C and has a molecular formula of C10H10N4O4. It is a widely used reagent for the detection of aldehydes in organic chemistry and for the synthesis of other compounds such as 2,4-dinitrophenylhydrazone derivatives.

Scientific Research Applications

  • Analytical Chemistry :

    • Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone has been identified as one of the volatile carbonyl compounds in Cheddar cheese, isolated using distillation and studied as 2,4-dinitrophenyl-hydrazones (Day, Bassette, & Keeney, 1960).
    • It's also used for the estimation of micro amounts of carbonyls, a method involving the reaction with 2,4-dinitrophenyl hydrazine (Lawrence, 1965).
  • Biochemistry and Pharmacology :

    • Hydrazone derivatives, including those related to Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone, have shown potential as estrogen receptor modulators with activities like anti-implantation and uterotrophic inhibition (Pandey et al., 2002).
    • In another study, hydrazones exhibited significant antibacterial, antifungal, and antioxidant activities (Ere, As, Ifidi, & Dode, 2020).
  • Detection and Quantification Techniques :

    • The compound is used in methods for the cleavage of 2,4-dinitrophenylhydrazones, facilitating the regeneration of carbonyl compounds from their derivatives (Demaecker & Martin, 1954).
    • It's also employed in the study of syn/anti isomerization of 2,4-dinitrophenylhydrazones in airborne unsymmetrical aldehydes and ketones (Binding, Müller, & Witting, 1996).
  • Medical Applications :

    • A method has been developed for determining the oxidative modification of human serum proteins using 2,4-dinitrophenyl hydrazine, indicating its potential in clinical applications (Dubinina et al., 1995).

properties

IUPAC Name

N-[(E)-2-methylpropylideneamino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4/c1-7(2)6-11-12-9-4-3-8(13(15)16)5-10(9)14(17)18/h3-7,12H,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYSDOKPZMGYVGI-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propanal, 2-methyl-, (2,4-dinitrophenyl)hydrazone

CAS RN

2057-82-1
Record name NSC401118
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC27085
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name NSC6122
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Record name Isobutyraldehyde 2,4-Dinitrophenylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
F Oladejobi, I Akpan, O Achugasim… - Researchers Journal of …, 2022 - rejost.com.ng
This study investigates the antibacterial activities of the stem bark extract of Dacryodes edulis. The aim of the study was to deduce the potency of the crude extracts and their metabolites …
Number of citations: 3 www.rejost.com.ng

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